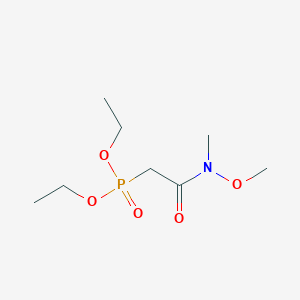

Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate

Description

Properties

IUPAC Name |

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO5P/c1-5-13-15(11,14-6-2)7-8(10)9(3)12-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLRYBDGIILFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)N(C)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378667 | |

| Record name | SBB057815 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124931-12-0 | |

| Record name | SBB057815 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate

CAS Number: 124931-12-0

This technical guide provides a comprehensive overview of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details the compound's properties, synthesis, and applications, with a focus on its role in the Horner-Wadsworth-Emmons reaction.

Physicochemical and Spectroscopic Data

This compound is a colorless to almost colorless liquid.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈NO₅P | [3][4] |

| Molecular Weight | 239.21 g/mol | [3] |

| CAS Number | 124931-12-0 | [1][3] |

| Boiling Point | 90 °C @ 17 mmHg | [1][5] |

| Density | 1.163 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.455 | [1][5] |

| Purity | ≥ 96% (GC) | [2] |

Spectroscopic Data:

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Available from commercial suppliers. | [3][6] |

| ¹³C NMR | Available from commercial suppliers. | [3][6] |

| IR | Available from commercial suppliers. | [3][6] |

| Mass Spectrometry | Monoisotopic Mass: 239.09225 Da. Predicted collision cross-section values are available. | [3][4] |

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The primary application of this compound is as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[7] The phosphonate reagent, upon deprotonation, forms a stabilized carbanion that reacts with aldehydes or ketones to yield predominantly (E)-alkenes.[7]

A significant advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification.[8] The phosphonate carbanion is also generally more nucleophilic than the corresponding phosphonium ylide, allowing for reactions with a wider range of carbonyl compounds, including sterically hindered ketones.[9]

The use of this compound in the HWE reaction provides a direct route to α,β-unsaturated N-methoxy-N-methylamides (Weinreb amides). These amides are valuable intermediates in organic synthesis as they can be readily converted to ketones by reaction with organometallic reagents.

Reaction Mechanism

The generally accepted mechanism for the Horner-Wadsworth-Emmons reaction is depicted below.

Caption: The reaction mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Aldehyde or ketone

-

Base (e.g., Sodium hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS), Triethylamine (Et₃N))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))

-

Anhydrous Lithium Chloride (LiCl) (optional, for Masamune-Roush conditions)

-

18-crown-6 (optional, for Still-Gennari conditions)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using Sodium Hydride:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.[8]

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.[8]

-

Cool the resulting solution to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.[8]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[8]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).[8]

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.[8]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated Weinreb amide.[8]

Procedure using KHMDS and 18-crown-6 (Still-Gennari conditions for potential (Z)-selectivity):

-

To a well-stirred solution of 18-crown-6 (5.0 equivalents) in THF at -78 °C, add a 0.5M solution of KHMDS in toluene (1.5 equivalents).[10]

-

Stir the mixture for 20 minutes, then add the phosphonate reagent (1.0 equivalent).[10]

-

After stirring for an appropriate time, add the aldehyde.

-

After 3 hours of stirring, quench the reaction with saturated aqueous NH₄Cl, extract with diethyl ether, dry over Na₂SO₄, and concentrate in vacuo.[10]

-

Purify by flash column chromatography.[10]

Caption: A general experimental workflow for the Horner-Wadsworth-Emmons reaction.

Applications in Total Synthesis

This compound has proven to be a valuable reagent in the total synthesis of complex, biologically active natural products.

-

Bryostatin Analogs: This reagent is used in the preparation of ring-expanded bryostatin analogs, which are investigated for their potential as antitumor agents.[5] The synthesis of these complex molecules often involves intricate multi-step sequences where the reliable formation of specific carbon-carbon bonds is crucial.[11][12][13]

-

Pinnatoxins A and G: The asymmetric synthesis of pinnatoxins A and G, potent marine toxins, utilizes this phosphonate in key steps.[1][5] The total synthesis of these molecules is a significant challenge, and the HWE reaction provides an efficient means to construct parts of the carbon skeleton.[14][15]

-

(+)-Polyrhacitide A: The stereoselective synthesis of (+)-polyrhacitide A also employs a Horner-Wadsworth-Emmons reaction, for which this reagent is suitable.[1][5]

The use of this compound in these syntheses highlights its reliability and versatility in constructing complex molecular architectures.

Safety Information

This compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | C8H18NO5P | CID 2773719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H18NO5P) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 124931-12-0 [chemicalbook.com]

- 6. This compound(124931-12-0) 1H NMR spectrum [chemicalbook.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of Pinnatoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

An In-depth Technical Guide to Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is a versatile organophosphorus compound with significant applications in organic synthesis. It is particularly recognized as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. Its unique structural features, including the Weinreb amide moiety, allow for controlled reactivity and make it a valuable tool in the synthesis of complex molecules, such as natural products and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its application in the Horner-Wadsworth-Emmons reaction, and a visualization of the reaction mechanism.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 239.21 g/mol | [1][2][3][4] |

| Molecular Formula | C8H18NO5P | [1][2][4] |

| CAS Number | 124931-12-0 | [1][2][3] |

| Appearance | Colorless to almost colorless liquid | [2][3] |

| Density | 1.163 g/mL at 25 °C | [2][3][5] |

| Boiling Point | 90 °C at 17 mmHg | [2][3][5] |

| Refractive Index | 1.455 at 20 °C | [2][3][5] |

| Flash Point | >230 °F | [3] |

| IUPAC Name | 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide | [1][4] |

| Synonyms | N-Methoxy-N-methyl-phosphonoacetamide diethyl ester, Diethyl N-methoxy-N-methylphosphonoacetamide | [2][3] |

Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds, offering advantages over the traditional Wittig reaction, such as the facile removal of the water-soluble phosphate byproduct.[5][6] this compound serves as a stabilized phosphonate ylide precursor in this reaction.

Objective: To synthesize an α,β-unsaturated Weinreb amide from an aldehyde using this compound.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Aldehyde (substrate)

-

Anhydrous Lithium Chloride (LiCl)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Phosphonate Ylide:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).

-

Add anhydrous THF to the flask and cool the suspension to 0 °C.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. This forms the phosphonate carbanion.

-

-

Reaction with Aldehyde (Method A - Strong Base):

-

Cool the resulting ylide solution back to 0 °C.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reaction with Aldehyde (Method B - Milder Conditions for Sensitive Substrates):

-

To a separate flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 equivalents) and the aldehyde (1.0 equivalent).

-

Add anhydrous acetonitrile, followed by this compound (1.1 equivalents).

-

Cool the mixture to 0 °C and add DBU (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired α,β-unsaturated Weinreb amide.

-

Visualization of the Horner-Wadsworth-Emmons Reaction Mechanism

The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction mechanism involving this compound.

Caption: Horner-Wadsworth-Emmons reaction workflow.

This compound is a highly effective and versatile reagent in organic synthesis. Its utility in the Horner-Wadsworth-Emmons reaction allows for the reliable and stereoselective formation of alkenes, which are crucial intermediates in the synthesis of a wide range of biologically active molecules and complex natural products, including bryostatin analogs with antitumor properties.[3] The detailed properties and protocols provided in this guide are intended to support researchers and drug development professionals in the effective application of this important synthetic tool.

References

- 1. This compound [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C8H18NO5P | CID 2773719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, a key reagent in modern organic chemistry. This compound, often referred to as a Weinreb amide-containing phosphonate, is a valuable tool for the construction of complex molecules, particularly in the development of novel pharmaceutical agents. Its utility lies in its role as a Horner-Wadsworth-Emmons reagent, enabling the stereoselective formation of α,β-unsaturated amides, which are precursors to a wide variety of ketones and other functional groups.

Reaction Scheme

The synthesis of this compound is achieved through the coupling of diethyl phosphonoacetic acid with N,O-dimethylhydroxylamine hydrochloride. This amidation reaction is facilitated by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). The general reaction is depicted below:

Caption: General reaction scheme for the synthesis.

Experimental Protocol

The following protocol provides a detailed methodology for the synthesis of this compound.

Materials:

-

Diethyl phosphonoacetic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of diethyl phosphonoacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by the dropwise addition of triethylamine (TEA) (2.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a colorless oil.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

Caption: Step-by-step experimental workflow.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Yield | Typically 85-95% |

| Physical State | Colorless oil |

| Boiling Point | 90 °C at 17 mmHg[1] |

| Density | 1.163 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.455[1] |

| ¹H NMR (CDCl₃, 400 MHz) δ | 4.17 (q, J = 7.1 Hz, 4H), 3.71 (s, 3H), 3.23 (d, J = 21.7 Hz, 2H), 3.19 (s, 3H), 1.33 (t, J = 7.1 Hz, 6H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ | 166.2 (d, J = 6.0 Hz), 62.6 (d, J = 6.4 Hz), 61.5, 34.5 (d, J = 136.8 Hz), 32.3, 16.4 (d, J = 6.0 Hz) |

| ³¹P NMR (CDCl₃, 162 MHz) δ | 23.4 |

| Molecular Formula | C₈H₁₈NO₅P[2] |

| Molecular Weight | 239.21 g/mol [2] |

Signaling Pathways and Logical Relationships

The synthesis of this compound via EDC/HOBt coupling follows a well-established pathway for amide bond formation. The logical relationship between the key components is illustrated below.

Caption: Logical pathway of the coupling reaction.

This technical guide provides a detailed and actionable resource for the synthesis of this compound. The provided experimental protocol, quantitative data, and workflow diagrams are intended to facilitate the successful and efficient preparation of this important synthetic building block in a research and development setting.

References

Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate: A Technical Overview of Physical Properties

For Immediate Release

This technical guide provides a comprehensive overview of the core physical properties of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, a versatile organophosphorus compound. This document is intended for researchers, scientists, and professionals in the fields of drug development, synthetic organic chemistry, and materials science. The compound, also known as a Weinreb amide phosphonate, is a valuable reagent, particularly in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated N-methoxy-N-methylamides.[1]

Core Physical and Chemical Properties

The physical characteristics of this compound are critical for its handling, application in synthetic protocols, and purification. These properties have been collated from various sources and are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 124931-12-0 | [1][2][3] |

| Molecular Formula | C₈H₁₈NO₅P | [1][2][3] |

| Molecular Weight | 239.21 g/mol | [1][2][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [2][4] |

| Boiling Point | 90 °C at 17 mmHg 124 °C (at atmospheric pressure) | [1][2][5][6][7] |

| Density | 1.163 g/mL at 25 °C | [2][5][6][7] |

| Refractive Index (n²⁰/D) | 1.455 | [2][5][6][7] |

| Flash Point | >110 °C (>230 °F) | [1][7] |

| Purity | ≥ 96% (GC) to >97.0%(GC) | [2][4] |

Experimental Protocols for Property Determination

The following sections outline generalized, standard laboratory methodologies for determining the key physical properties of liquid compounds such as this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5] A common and efficient method for its determination on a small scale is using a Thiele tube.

-

Sample Preparation: A small amount of the liquid is placed into a small test tube (e.g., a fusion tube). A capillary tube, sealed at one end, is then placed inverted into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point liquid, such as mineral oil.[3]

-

Heating and Observation: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection.[3] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip.

-

Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[3]

Density Measurement (Pycnometer Method)

Density is the mass of a substance per unit of volume.[8] For liquids, a pycnometer (a flask with a specific, accurately known volume) provides a precise method for density determination.[9]

-

Mass of Empty Pycnometer: A clean, dry pycnometer is weighed accurately on an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with the liquid sample. Care is taken to avoid air bubbles. The filled pycnometer is then weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[8] Measurements should be conducted at a constant, recorded temperature as density is temperature-dependent.[9]

Refractive Index Measurement (Abbe Refractometer)

The refractive index measures how much the path of light is bent, or refracted, when entering a material.[6] It is a characteristic property that is dependent on temperature and the wavelength of light used.[6]

-

Instrument Calibration and Cleaning: The prisms of the Abbe refractometer are first cleaned with a suitable solvent (e.g., acetone or ethanol) and a soft lens tissue.[6][7]

-

Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism using a pipette. The prisms are then carefully closed to spread the liquid into a thin film.[7]

-

Measurement: Light is passed through the sample, and the user looks through the eyepiece. The adjustment controls are used to bring a distinct light/dark boundary into the center of the crosshairs.[7] The dispersion may also need to be adjusted to eliminate any color fringes.

-

Reading: The refractive index value is read directly from the instrument's scale. The temperature should be recorded simultaneously, as refractive index values are standardized at a specific temperature, typically 20°C.[6]

Application in Horner-Wadsworth-Emmons Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a widely used method in organic synthesis for creating carbon-carbon double bonds, typically with a high degree of E-stereoselectivity.[1] The phosphonate is first deprotonated by a base to form a stabilized carbanion, which then reacts with an aldehyde or ketone. The resulting intermediate eliminates a water-soluble phosphate byproduct to form the alkene.[1]

Caption: General workflow of the Horner-Wadsworth-Emmons (HWE) reaction.

This technical guide serves as a foundational resource for understanding the key physical properties of this compound. The data and protocols provided are intended to support its safe and effective use in research and development applications.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. phillysim.org [phillysim.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mt.com [mt.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]

- 9. knowledge.reagecon.com [knowledge.reagecon.com]

An In-Depth Technical Guide to the 1H NMR Spectrum of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate. This compound, a key reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction, is crucial for the formation of α,β-unsaturated Weinreb amides, which are versatile intermediates in the synthesis of complex molecules. A thorough understanding of its spectral properties is essential for reaction monitoring, quality control, and structural confirmation.

Predicted 1H NMR Spectral Data

While a publicly available, fully assigned 1H NMR spectrum is not readily accessible, a reliable prediction of the spectral data can be made based on the analysis of its constituent functional groups and data from analogous structures. The expected 1H NMR spectrum of this compound in deuterated chloroform (CDCl3) is summarized in the table below.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| ~4.15 | Quintet (dq) | 4H | ~7.1, ~7.1 | -OCH2CH3 |

| ~3.70 | Singlet | 3H | - | -OCH3 |

| ~3.20 | Singlet | 3H | - | -NCH3 |

| ~3.05 | Doublet | 2H | ~22.0 | P-CH2-C=O |

| ~1.30 | Triplet | 6H | ~7.1 | -OCH2CH3 |

Structural Assignment and Proton Environments

The structure of this compound features five distinct proton environments, which give rise to the signals detailed in the table above. The following diagram illustrates the molecular structure and the assignment of each proton.

Interpretation of the Spectrum:

-

-OCH2CH3 (a, e): The ethoxy groups on the phosphonate moiety give rise to two signals. The methylene protons (-OCH2-) are diastereotopic and couple with both the neighboring methyl protons and the phosphorus atom, resulting in a complex multiplet, often appearing as a quintet or a doublet of quartets around 4.15 ppm. The terminal methyl protons (-CH3) appear as a triplet around 1.30 ppm due to coupling with the adjacent methylene protons.

-

-OCH3 (b): The methoxy group attached to the nitrogen atom is expected to be a sharp singlet at approximately 3.70 ppm.

-

-NCH3 (c): The methyl group on the nitrogen atom will also appear as a singlet, typically around 3.20 ppm.

-

P-CH2-C=O (d): The methylene protons adjacent to the phosphorus atom are significantly influenced by the phosphorus nucleus, resulting in a doublet with a large coupling constant (2J(P,H) ≈ 22.0 Hz) at around 3.05 ppm.

Experimental Protocol for 1H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality 1H NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently vortex or swirl the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette into the NMR tube.

3.2. Instrument Parameters (for a 400 MHz Spectrometer)

-

Spectrometer: 400 MHz NMR Spectrometer

-

Probe: 5 mm Broadband Observe (BBO) or similar

-

Solvent: CDCl3

-

Temperature: 298 K (25 °C)

-

Pulse Program: zg30 (or equivalent standard 1D proton experiment)

-

Number of Scans (NS): 8 to 16 (can be adjusted based on sample concentration)

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): 16 ppm (from -2 to 14 ppm)

-

Receiver Gain (RG): Autogain

-

Line Broadening (LB): 0.3 Hz

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate all the signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify the chemical shift (δ) of each peak.

-

Coupling Constant Measurement: Measure the coupling constants (J) for the multiplets.

Logical Workflow for Spectral Analysis

The process of analyzing the 1H NMR spectrum follows a logical progression from data acquisition to structural confirmation.

This comprehensive guide provides the necessary information for researchers and professionals to understand, acquire, and interpret the 1H NMR spectrum of this compound, a critical reagent in modern organic synthesis.

An In-Depth Technical Guide to Weinreb Amide Phosphonate Reagents for Researchers, Scientists, and Drug Development Professionals

Core Concepts and Applications

Weinreb amide phosphonate reagents are a class of bifunctional molecules that combine the advantageous properties of a Weinreb amide with the reactivity of a phosphonate ester. These reagents have emerged as powerful tools in modern organic synthesis, primarily for the stereoselective construction of carbon-carbon bonds. Their unique structure allows for the synthesis of versatile intermediates, particularly α,β-unsaturated Weinreb amides, which are valuable precursors in the synthesis of complex molecules, including natural products and pharmacologically active compounds.

The primary application of Weinreb amide phosphonate reagents is in the Horner-Wadsworth-Emmons (HWE) reaction. In this context, the reagent, typically a phosphonoacetamide derivative, serves as a stabilized carbanion precursor. Upon deprotonation, it reacts with aldehydes or ketones to furnish α,β-unsaturated Weinreb amides with high (E)-selectivity. The resulting α,β-unsaturated Weinreb amides can be readily converted into a variety of other functional groups, such as α,β-unsaturated ketones, aldehydes, and carboxylic acids, making them highly valuable synthetic intermediates.

Beyond the HWE reaction, chiral N-phosphonyl β-amino Weinreb amides have been synthesized and utilized in asymmetric synthesis, demonstrating the potential for these reagents in constructing stereochemically defined molecules. The products of these reactions are of significant interest in drug discovery, as the α,β-unsaturated amide motif is present in a number of biologically active compounds, including antifungal agents.

Synthesis of Weinreb Amide Phosphonate Reagents

The most commonly employed Weinreb amide phosphonate reagent is diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate. Its synthesis is typically achieved through the reaction of an activated phosphonate intermediate with N,O-dimethylhydroxylamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-chloro-N-methoxy-N-methylacetamide

-

Triethyl phosphite

-

Toluene (anhydrous)

Procedure:

-

A solution of 2-chloro-N-methoxy-N-methylacetamide (1.0 eq) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Triethyl phosphite (1.1 eq) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

Physical and Spectroscopic Data for this compound:

| Property | Value |

| CAS Number | 124931-12-0 |

| Molecular Formula | C₈H₁₈NO₅P |

| Molecular Weight | 239.21 g/mol |

| Boiling Point | 90 °C at 17 mmHg |

| Density | 1.163 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.455 |

The Horner-Wadsworth-Emmons (HWE) Reaction with Weinreb Amide Phosphonate Reagents

The HWE reaction is the cornerstone application of Weinreb amide phosphonate reagents. It provides a reliable method for the synthesis of α,β-unsaturated Weinreb amides, which are precursors to a wide array of functional groups.

General Experimental Protocol for the (E)-Selective HWE Reaction

Materials:

-

This compound

-

Aldehyde

-

Base (e.g., i-PrMgCl, NaH, LHMDS)

-

Anhydrous THF

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

-

To a solution of this compound (1.5-2.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, the base (1.4-1.8 eq) is added dropwise.

-

The resulting mixture is stirred at -78 °C for 30 minutes to generate the phosphonate anion.

-

A solution of the aldehyde (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C to room temperature for a period of 1-12 hours, monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the corresponding (E)-α,β-unsaturated Weinreb amide.

Quantitative Data: Influence of Reaction Conditions on Yield and Selectivity

The choice of base and reaction conditions significantly impacts the yield and stereoselectivity of the HWE reaction. The following table summarizes representative data from the literature:

| Entry | Aldehyde | Base | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |

| 1 | 3-Phenylpropanal | LHMDS | -78 | 1 | 85 | 10:90 |

| 2 | 3-Phenylpropanal | LHMDS | 25 | 1 | 91 | 95:5 |

| 3 | 3-Phenylpropanal | NaHMDS | 25 | 1 | 93 | 98:2 |

| 4 | 3-Phenylpropanal | i-PrMgCl | 25 | 1.5 | 95 | >99:1 |

| 5 | Cyclohexanecarboxaldehyde | i-PrMgCl | 25 | 2 | 92 | >99:1 |

| 6 | Benzaldehyde | i-PrMgCl | 25 | 1 | 88 | >99:1 |

Data compiled from Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry.

Applications in Drug Development and Bioactive Molecule Synthesis

The α,β-unsaturated amides produced from Weinreb amide phosphonate reagents are valuable intermediates in the synthesis of biologically active molecules. The α,β-unsaturated carbonyl motif is a common feature in many natural products and pharmaceuticals and can act as a Michael acceptor, enabling further functionalization.

Recent studies have highlighted the potential of α,β-unsaturated amide derivatives as potent antifungal agents, demonstrating efficacy against resistant strains. The modularity of the HWE synthesis allows for the rapid generation of diverse libraries of these compounds for structure-activity relationship (SAR) studies.

Furthermore, the Weinreb amide functionality itself is a stable and versatile handle for the introduction of various substituents, making these reagents and their products highly attractive for medicinal chemistry campaigns. The ability to readily convert the Weinreb amide into ketones or aldehydes allows for the construction of complex molecular architectures.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key reaction mechanism and experimental workflow.

Conclusion

Weinreb amide phosphonate reagents represent a significant advancement in synthetic organic chemistry, providing a robust and highly selective method for the preparation of α,β-unsaturated Weinreb amides. The operational simplicity of the Horner-Wadsworth-Emmons reaction using these reagents, coupled with the versatility of the resulting products, makes them invaluable tools for researchers in academia and industry. For professionals in drug development, these reagents offer a streamlined pathway to novel chemical entities with potential therapeutic applications, particularly in the development of new antifungal agents and other complex bioactive molecules. The continued exploration of new Weinreb amide phosphonate structures and their reactivity will undoubtedly lead to further innovations in the synthesis of molecules with significant biological and medicinal importance.

An In-Depth Technical Guide to 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and primary applications of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide. This organophosphorus compound, a key reagent in modern organic synthesis, is particularly valued for its role in the Horner-Wadsworth-Emmons reaction to produce α,β-unsaturated Weinreb amides, which are versatile intermediates in the synthesis of complex molecules, including pharmaceutically active compounds. This document details its physicochemical properties, provides a plausible experimental protocol for its synthesis, and illustrates its primary chemical transformation and synthetic route through detailed diagrams.

Chemical Structure and Properties

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide, also known by its synonym Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, is an organophosphorus compound with the molecular formula C8H18NO5P.[1] Its structure features a phosphonate group attached to an N-methoxy-N-methylacetamide moiety. This unique combination of functional groups imparts its utility as a stabilized phosphonate carbanion precursor.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of the compound is presented in Table 1. While comprehensive, publicly available experimental spectra are limited, references to ¹H NMR, ¹³C NMR, IR, and GC-MS spectra can be found in the PubChem database, indicating their existence.[1]

Table 1: Physicochemical and Computed Properties of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide

| Property | Value | Source |

| IUPAC Name | 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide | PubChem[1] |

| CAS Number | 124931-12-0 | PubChem[1] |

| Molecular Formula | C8H18NO5P | PubChem[1] |

| Molecular Weight | 239.21 g/mol | PubChem[1] |

| Appearance | Colorless liquid | Chem-Impex[2] |

| Boiling Point | 90 °C @ 17 mmHg | Chem-Impex[2] |

| Density | 1.163 g/mL at 25 °C | Chem-Impex[2] |

| Refractive Index | n20/D 1.455 | Chem-Impex[2] |

| XLogP3-AA | -0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

Synthesis of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide

The most established method for the synthesis of phosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For the synthesis of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide, the likely precursors are triethyl phosphite and 2-chloro-N-methoxy-N-methylacetamide.

Caption: Proposed synthetic pathway for 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide.

Detailed Experimental Protocol (Proposed)

This protocol is based on the general principles of the Michaelis-Arbuzov reaction and has not been directly extracted from a peer-reviewed publication for this specific compound.

Materials:

-

2-chloro-N-methoxy-N-methylacetamide

-

Triethyl phosphite

-

Anhydrous toluene (or another suitable high-boiling solvent)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel is assembled and flame-dried under a stream of inert gas (Nitrogen or Argon).

-

Charging the Reactants: 2-chloro-N-methoxy-N-methylacetamide (1.0 equivalent) is dissolved in a minimal amount of anhydrous toluene and charged into the reaction flask. Triethyl phosphite (1.1 to 1.2 equivalents) is placed in the dropping funnel.

-

Reaction Conditions: The reaction flask is heated to a gentle reflux (approximately 110-120 °C). The triethyl phosphite is added dropwise to the refluxing solution over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl chloride evolution. The reaction is typically heated for an additional 2-4 hours after the addition is complete to ensure full conversion.

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature.

-

The solvent and any unreacted starting materials are removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide as a colorless liquid.

-

Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

The primary utility of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction provides a reliable and stereoselective method for the formation of alkenes. Specifically, this reagent is used to synthesize α,β-unsaturated N-methoxy-N-methylamides, commonly known as Weinreb amides. These products are valuable intermediates as they can be readily converted to α,β-unsaturated ketones or aldehydes.

Caption: General workflow of the Horner-Wadsworth-Emmons reaction using the title compound.

The HWE reaction using this phosphonate reagent is instrumental in the synthesis of various complex natural products and pharmaceutically active molecules, including antitumor agents like bryostatin analogs.

Role in Drug Development

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide is not typically a pharmacologically active compound itself and is not known to be directly involved in any specific signaling pathways. Its significance in drug development is as a critical building block in the synthesis of more complex molecules that may possess biological activity. The Weinreb amides formed from its use in the HWE reaction are stable intermediates that allow for the controlled and high-yield synthesis of ketones, which are common functionalities in many drug candidates. The ability to construct these carbon-carbon bonds with high stereoselectivity is crucial in the development of chiral drugs, where specific stereoisomers are often responsible for the desired therapeutic effect.

Safety and Handling

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide is a valuable synthetic reagent for organic chemists, particularly those involved in the synthesis of complex molecules for pharmaceutical and other applications. Its primary utility lies in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of α,β-unsaturated Weinreb amides. While detailed experimental data in the public domain is somewhat limited, its physicochemical properties are well-documented, and a reliable synthetic route via the Michaelis-Arbuzov reaction can be proposed. Its role as a synthetic intermediate underscores its importance in the toolbox of modern organic synthesis and, by extension, in the early stages of drug discovery and development.

References

The Weinreb Amide: A Cornerstone of Modern Ketone and Aldehyde Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Weinreb amide, an N-methoxy-N-methylamide, stands as a uniquely versatile and reliable functional group in the arsenal of synthetic organic chemists. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this moiety has become a go-to intermediate for the mild and high-yield synthesis of ketones and aldehydes.[1] Its defining feature is the ability to react with potent organometallic reagents in a controlled, single-addition fashion, elegantly circumventing the pervasive issue of over-addition that plagues reactions with other acylating agents like esters and acid chlorides.[1][2] This guide provides a comprehensive overview of the key features of Weinreb amides in synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in their synthetic endeavors.

Core Principles: Stability and Controlled Reactivity

The remarkable utility of the Weinreb amide stems from the stability of the tetrahedral intermediate formed upon nucleophilic attack.[1] When an organometallic reagent, such as a Grignard or organolithium reagent, adds to the carbonyl carbon of a Weinreb amide, the resulting tetrahedral intermediate is stabilized by chelation of the metal cation between the newly formed oxyanion and the adjacent methoxy group.[1] This five-membered chelate is remarkably stable at low temperatures, preventing the premature collapse of the intermediate and subsequent second addition of the nucleophile.[1] Upon aqueous workup, the chelate is hydrolyzed to afford the desired ketone in high yield.[2] Similarly, reduction with hydride reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) leads to the corresponding aldehyde, as the stable intermediate prevents over-reduction to the alcohol.[1]

Data Presentation: A Comparative Overview of Weinreb Amide Synthesis and Utility

The following tables summarize quantitative data for the preparation of Weinreb amides and their subsequent conversion into ketones and aldehydes, showcasing the broad applicability and high efficiency of these reactions.

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids

| Carboxylic Acid Substrate | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| N-Boc-L-Alanine | N-Acylbenzotriazole | Triethylamine | THF | 12 | 97 | [3] |

| 4-Nitrobenzoic Acid | N-Acylbenzotriazole | Triethylamine | THF | 6 | 95 | [3] |

| Cinnamic Acid | N-Acylbenzotriazole | Triethylamine | THF | 6 | 91 | [3] |

| Phenylacetic Acid | N-Acylbenzotriazole | Triethylamine | THF | 6 | 85 | [3] |

| Benzoic Acid | POCl3 | DIPEA | Dichloromethane | - | 87 | [4] |

Table 2: Synthesis of Ketones from Weinreb Amides with Grignard Reagents

| Weinreb Amide Substrate | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | Toluene | 25 | 95 | [5] |

| N-methoxy-N-methyl-4-cyanobenzamide | 3-Fluorophenylmagnesium chloride | Toluene | 25 | 92 | [5] |

| N-methoxy-N-methyl-thiophene-2-carboxamide | 4-Methoxyphenylmagnesium bromide | Toluene | 25 | 91 | [5] |

| N-methoxy-N-methyl-3-bromobenzamide | 4-Fluorophenylmagnesium chloride | Toluene | 25 | 96 | [5] |

| N-methoxy-N-methylacetamide | Phenylmagnesium bromide | THF | 0 | 85 | [6] |

Table 3: Reduction of Weinreb Amides to Aldehydes

| Weinreb Amide Substrate | Hydride Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-methoxy-N-methyl-4-bromobenzamide | DIBAL-H | Toluene | 0 | - | [7] |

| N-methoxy-N-methyl-3,5-dibromobenzamide | DIBAL-H | Toluene | 0 | - | [7] |

| N-methoxy-N-methyl-4-methoxybenzamide | DIBAL-H | Toluene | 0 | - | [7] |

| Various Aromatic and Aliphatic Amides | LDBBA | - | - | Quantitative | [8] |

| N-protected α-amino Weinreb amides | LiAlH4 | - | - | High | [9] |

Experimental Protocols

The following are detailed methodologies for key transformations involving Weinreb amides.

Protocol 1: General Procedure for the Synthesis of Weinreb Amides from Carboxylic Acids using N-Acylbenzotriazoles [3]

-

Preparation of N-Acylbenzotriazole: To a solution of the carboxylic acid (1.0 equiv) in dry THF, add 1-(Mesitylene-2-sulfonyl)-1H-benzotriazole (BtMs) (1.05 equiv). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Amide Formation: To the solution of the N-acylbenzotriazole in THF, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) followed by the dropwise addition of triethylamine (1.1 equiv).

-

Reaction and Workup: Reflux the reaction mixture for 6-12 hours. After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure Weinreb amide.

Protocol 2: General Procedure for the Synthesis of Ketones from Weinreb Amides and Grignard Reagents [5]

-

Reaction Setup: To a solution of the Weinreb amide (1.0 equiv) in an appropriate anhydrous solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).

-

Addition of Grignard Reagent: Add the Grignard reagent (1.1-1.5 equiv) dropwise to the stirred solution of the Weinreb amide.

-

Reaction Monitoring: Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ketone by flash column chromatography on silica gel.

Protocol 3: General Procedure for the Reduction of Weinreb Amides to Aldehydes using DIBAL-H [7]

-

Reaction Setup: Dissolve the Weinreb amide (1.0 equiv) in a dry solvent such as toluene or THF under an inert atmosphere and cool the solution to -78 °C.

-

Addition of DIBAL-H: Add a solution of DIBAL-H (typically 1.0 M in hexanes, 1.2-1.5 equiv) dropwise to the stirred solution of the Weinreb amide, maintaining the temperature at -78 °C.

-

Reaction Monitoring: Stir the reaction at -78 °C for the appropriate time (typically 1-3 hours), monitoring the progress by TLC.

-

Quenching and Workup: Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Purification: Separate the layers and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude aldehyde, which can be further purified by chromatography if necessary.

Mandatory Visualization

The following diagrams illustrate the key mechanistic pathways and a general workflow for the synthesis and application of Weinreb amides.

Caption: Mechanism of Weinreb Ketone Synthesis.

Caption: Mechanism of Weinreb Aldehyde Synthesis.

Caption: General Experimental Workflow.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction with Weinreb Amide Phosphonate Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Horner-Wadsworth-Emmons (HWE) reaction utilizing a Weinreb amide phosphonate. This protocol is particularly noted for its high (E)-selectivity in the synthesis of α,β-unsaturated Weinreb amides, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2] A recent study by Murata, Tsutsui, and Shiina has demonstrated a robust and scalable method using isopropylmagnesium chloride (iPrMgCl) as a base, which will be the primary focus of these notes.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[3] These advantages include the use of more nucleophilic and less basic phosphonate carbanions and the simple removal of the water-soluble phosphate byproduct.[3] The use of a Weinreb amide moiety on the phosphonate reagent provides a direct route to α,β-unsaturated Weinreb amides. These products are versatile intermediates that can be converted to α,β-unsaturated ketones or aldehydes, making this methodology highly valuable in drug development and natural product synthesis.[1]

Recent advancements have shown that the use of iPrMgCl as a deprotonating agent leads to high (E)-selectivity across a broad range of aldehyde substrates. This protocol also features the isolation of a stable magnesium phosphonoenolate, which can be used in subsequent reactions with high efficiency.

Reaction Mechanism and Workflow

The HWE reaction with a Weinreb amide phosphonate proceeds through a well-established mechanism involving the deprotonation of the phosphonate, nucleophilic addition to an aldehyde, formation of an oxaphosphetane intermediate, and subsequent elimination to form the alkene. The high (E)-selectivity observed with the iPrMgCl protocol is attributed to the formation of a stable magnesium phosphonoenolate intermediate.

References

- 1. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Method for Efficient Synthesis of Anti-Cancer Drugs | Tokyo University of Science [tus.ac.jp]

- 3. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Weinreb Amides from Aldehydes

Audience: Researchers, scientists, and drug development professionals.

Introduction:

α,β-Unsaturated Weinreb amides are versatile intermediates in organic synthesis, serving as valuable precursors for the construction of complex molecules, including natural products and pharmaceuticals.[1][2] Their utility stems from the ability of the Weinreb amide moiety to be converted into ketones or aldehydes without the common problem of over-addition often seen with other acyl compounds.[3][4][5][6] This document provides detailed protocols for the synthesis of α,β-unsaturated Weinreb amides from aldehydes, primarily focusing on the Horner-Wadsworth-Emmons (HWE) and Wittig reactions.

The Horner-Wadsworth-Emmons reaction offers a reliable method for the stereoselective synthesis of alkenes and has been adapted for the preparation of α,β-unsaturated Weinreb amides.[1][2][7] This approach generally provides excellent control over the geometry of the newly formed double bond, favoring the formation of the (E)-isomer.[1][2][7] Alternatively, the Wittig reaction, utilizing a specialized phosphorane reagent, provides another efficient route to these valuable building blocks.[8][9][10]

I. Horner-Wadsworth-Emmons (HWE) Approach

The HWE reaction is a widely used olefination method that employs a phosphonate carbanion to react with an aldehyde or ketone, yielding an alkene.[1][2] For the synthesis of α,β-unsaturated Weinreb amides, a key reagent is a phosphonate bearing an N-methoxy-N-methylamide group.

Reaction Pathway

The general pathway for the HWE synthesis of α,β-unsaturated Weinreb amides is depicted below. It involves the deprotonation of the α-carbon of the Weinreb amide-type phosphonate reagent by a suitable base to form a phosphonoenolate intermediate. This intermediate then reacts with an aldehyde through a cyclic transition state to yield the desired α,β-unsaturated Weinreb amide and a water-soluble phosphate byproduct.

Caption: General Horner-Wadsworth-Emmons reaction pathway.

Experimental Protocol: (E)-Selective Synthesis

This protocol is adapted from a reported (E)-selective Weinreb amide-type Horner–Wadsworth–Emmons reaction.[1][2][7]

Materials:

-

Diethyl (N-methoxy-N-methylcarbamoyl)methylphosphonate

-

Aldehyde (substrate)

-

Isopropylmagnesium chloride (iPrMgCl) in THF (e.g., 1.0 M solution)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of diethyl (N-methoxy-N-methylcarbamoyl)methylphosphonate (1.2 equivalents) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add iPrMgCl (1.1 equivalents) dropwise.

-

Stir the resulting mixture at 0 °C for 30 minutes to generate the phosphonoenolate.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure α,β-unsaturated Weinreb amide.

Quantitative Data: Substrate Scope and Yields

The following table summarizes the yields for the synthesis of various α,β-unsaturated Weinreb amides from different aldehydes using the HWE approach. The data demonstrates the robustness of the methodology for saturated aliphatic, unsaturated aliphatic, and aromatic aldehydes.[7]

| Entry | Aldehyde | Product | Yield (%) | (E:Z) Ratio |

| 1 | Benzaldehyde | (E)-N-Methoxy-N-methylcinnamamide | 95 | >99:1 |

| 2 | 4-Methoxybenzaldehyde | (E)-N-Methoxy-N-methyl-3-(4-methoxyphenyl)acrylamide | 92 | >99:1 |

| 3 | 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)-N-methoxy-N-methylacrylamide | 96 | >99:1 |

| 4 | Cinnamaldehyde | (E,E)-N-Methoxy-N-methyl-5-phenylpenta-2,4-dienamide | 85 | >99:1 |

| 5 | Cyclohexanecarboxaldehyde | (E)-3-Cyclohexyl-N-methoxy-N-methylacrylamide | 88 | >99:1 |

| 6 | Heptanal | (E)-N-Methoxy-N-methylnon-2-enamide | 90 | >99:1 |

II. Wittig Reaction Approach

The Wittig reaction provides an alternative route to α,β-unsaturated Weinreb amides through the reaction of an aldehyde with a specific phosphorus ylide.[8][9] The key reagent for this transformation is N-methoxy-N-methyl(triphenylphosphoranylidene)acetamide.[8][9][10]

Reaction Pathway

The Wittig reaction proceeds through the nucleophilic attack of the ylide on the aldehyde, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.

Caption: General Wittig reaction pathway.

Experimental Protocol

This protocol describes a general procedure for the Wittig olefination to synthesize α,β-unsaturated Weinreb amides.

Materials:

-

N-Methoxy-N-methyl(triphenylphosphoranylidene)acetamide

-

Aldehyde (substrate)

-

Anhydrous dichloromethane (DCM) or toluene

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-methoxy-N-methyl(triphenylphosphoranylidene)acetamide (1.1 equivalents) in anhydrous DCM or toluene (0.2 M) under an inert atmosphere.

-

Add the aldehyde (1.0 equivalent) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or gentle reflux (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude residue will contain the product and triphenylphosphine oxide. Pre-adsorb the crude mixture onto a small amount of silica gel.

-

Purify the product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to separate the α,β-unsaturated Weinreb amide from the triphenylphosphine oxide byproduct.

Quantitative Data: Representative Yields

The Wittig approach is effective for a variety of aldehydes. Below are representative yields for this transformation.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | (E)-N-Methoxy-N-methyl-3-(4-nitrophenyl)acrylamide | 88 |

| 2 | 2-Naphthaldehyde | (E)-N-Methoxy-N-methyl-3-(naphthalen-2-yl)acrylamide | 85 |

| 3 | Furfural | (E)-3-(Furan-2-yl)-N-methoxy-N-methylacrylamide | 91 |

| 4 | Isovaleraldehyde | (E)-N-Methoxy-N-methyl-5-methylhex-2-enamide | 78 |

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of α,β-unsaturated Weinreb amides from aldehydes.

Caption: General experimental workflow.

Conclusion

Both the Horner-Wadsworth-Emmons and Wittig reactions are highly effective methods for the synthesis of α,β-unsaturated Weinreb amides from aldehydes. The HWE approach, particularly with the use of iPrMgCl as a base, offers excellent (E)-selectivity and is applicable to a broad range of aldehydes.[1][2][7] The Wittig reaction, utilizing a stable phosphonium ylide, provides a complementary and straightforward route to these valuable synthetic intermediates.[8][9] The choice of method may depend on the specific substrate, desired stereoselectivity, and availability of reagents. These protocols and data provide a comprehensive guide for researchers in the fields of organic synthesis and drug development.

References

- 1. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 6. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. (E)-Selective Weinreb Amide-Type Horner-Wadsworth-Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications [organic-chemistry.org]

- 8. N-METHOXY-N-METHYL(TRIPHENYL-PHOSPHORANYLIDENE)ACETAMIDE [myskinrecipes.com]

- 9. lookchem.com [lookchem.com]

- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols: Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and protocols for the use of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate. This reagent is a versatile tool in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β-unsaturated Weinreb amides, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.

Overview of the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene.[1] A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed, simplifying purification.[1] When using this compound, the reaction yields an α,β-unsaturated Weinreb amide. These amides are particularly useful as they can be converted to ketones by reaction with organometallic reagents or reduced to aldehydes, preventing over-reduction to alcohols.[2][3]

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Deprotonation: A base is used to deprotonate the phosphonate at the α-carbon, forming a phosphonate carbanion (enolate).

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone.

-

Intermediate Formation: This addition forms a tetrahedral intermediate which then rearranges to form an oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane collapses to form the alkene and a dialkylphosphate salt.

The stereochemical outcome of the reaction (E/Z selectivity) is influenced by the reaction conditions, including the nature of the base, cation, and solvent, as well as the steric hindrance of the reactants.[2][4]

Synthesis of α,β-Unsaturated Weinreb Amides

The reaction of this compound with aldehydes is a reliable method for the synthesis of α,β-unsaturated Weinreb amides. The (E)-isomer is predominantly formed under various conditions.[2][3][5]

General Experimental Workflow

The general workflow for the Horner-Wadsworth-Emmons reaction using this compound is depicted below.

Caption: General workflow for the Horner-Wadsworth-Emmons reaction.

Effect of Reaction Conditions on Yield and (E)-Selectivity

The choice of base and cation significantly influences the yield and stereoselectivity of the HWE reaction. Below is a summary of results from the reaction of this compound with 3-phenylpropanal under various conditions.[4]

| Entry | Base | Cation | Solvent | Temperature (°C) | Yield (%) | (E/Z) Ratio |

| 1 | n-BuLi | Li⁺ | THF | -78 to rt | 95 | 91:9 |

| 2 | LHMDS | Li⁺ | THF | -78 to rt | 98 | 93:7 |

| 3 | NaHMDS | Na⁺ | THF | -78 to rt | 99 | >99:1 |

| 4 | KHMDS | K⁺ | THF | -78 to rt | 99 | 96:4 |

| 5 | i-PrMgCl | Mg²⁺ | THF | 0 to rt | 98 | >99:1 |

| 6 | i-PrMgBr | Mg²⁺ | THF | 0 to rt | 96 | >99:1 |

Data sourced from a study by Murata et al.[2][4]

As the data indicates, using NaHMDS or a Grignard reagent like i-PrMgCl leads to excellent (E)-selectivity.[4] The magnesium phosphonoenolate generated from iPrMgCl has been found to be isolable and stable for over six months, offering a convenient alternative to in situ generation.[5]

Protocol 1: (E)-Selective HWE Reaction using i-PrMgCl

This protocol is optimized for high (E)-selectivity.[2][3][5]

Materials:

-

This compound

-

Aldehyde

-

Isopropylmagnesium chloride (i-PrMgCl) in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of this compound (1.2 equivalents) in anhydrous THF (0.2 M) under an inert atmosphere at 0 °C, add i-PrMgCl (1.1 equivalents) dropwise.

-

Stir the resulting mixture at 0 °C for 30 minutes to generate the magnesium enolate.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure α,β-unsaturated Weinreb amide.

Synthesis of β-Ketophosphonates

This compound can also be a precursor for the synthesis of β-ketophosphonates, which are important intermediates in various organic transformations.[6][7] The general strategy involves the reaction of the phosphonate carbanion with an ester.

General Reaction Scheme for β-Ketophosphonate Synthesis

Caption: Synthesis of β-ketophosphonates from esters.

Protocol 2: General Procedure for the Preparation of β-Ketophosphonates

This protocol is a general method for the condensation of esters and phosphonates.[7]

Materials:

-

Dimethyl methylphosphonate or Diethyl ethylphosphonate

-

Ester

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of the phosphonate (2.0 equivalents) in anhydrous THF (0.5 M) under an inert atmosphere at -78 °C, add n-BuLi (2.0 equivalents) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of the ester (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours.

-

Quench the reaction at 0 °C by the addition of 1 M HCl until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the β-ketophosphonate.

Applications in Complex Molecule Synthesis

This compound and the resulting α,β-unsaturated Weinreb amides are valuable building blocks in the synthesis of various complex molecules, including:

-

Antitumor agents: Used in the preparation of bryostatin analogs.[8][9]

-

Natural products: Employed in the asymmetric synthesis of pinnatoxins A and G and (+)-polyrhacitide A.[9]

-

Prostaglandin analogues: The related β-ketophosphonates are key intermediates for obtaining new prostaglandin analogues.[6]

The robustness and scalability of the HWE reaction with this reagent make it a powerful tool for drug development professionals.[5]

Safety Information

-

Hazard Codes: Xi (Irritant)

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[10]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10]

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]